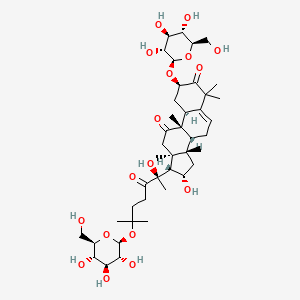

Cucurbitacin R 2,25-diglucoside

Description

Properties

CAS No. |

72384-23-7 |

|---|---|

Molecular Formula |

C42H66O17 |

Molecular Weight |

843 g/mol |

IUPAC Name |

(2R,8R,9S,10S,13R,14S,16S,17R)-16-hydroxy-17-[(2R)-2-hydroxy-6-methyl-3-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C42H66O17/c1-37(2,59-36-32(53)30(51)28(49)23(17-44)58-36)12-11-25(46)42(8,55)33-20(45)14-39(5)24-10-9-18-19(41(24,7)26(47)15-40(33,39)6)13-21(34(54)38(18,3)4)56-35-31(52)29(50)27(48)22(16-43)57-35/h9,19-24,27-33,35-36,43-45,48-53,55H,10-17H2,1-8H3/t19-,20-,21+,22+,23+,24+,27+,28+,29-,30-,31+,32+,33-,35+,36-,39-,40+,41+,42-/m0/s1 |

InChI Key |

OUMSLBLPSFMZJW-MMERYATKSA-N |

SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]([C@]1(CC(=O)[C@]3([C@@H]2CC=C4[C@@H]3C[C@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |

Synonyms |

CU-R-Di-Glc cucurbitacin R 2,25-diglucoside DHCDG dihydrocucurbitacin D diglucoside |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Cucurbitacin R 2,25-diglucoside has the chemical formula and is characterized by its complex glycosidic structure. The presence of multiple hydroxyl groups contributes to its solubility and biological activity. The compound exhibits a high degree of structural diversity, which is crucial for its interactions with biological targets.

Anticancer Properties

This compound has been shown to possess significant anticancer properties. Research indicates that cucurbitacins can inhibit cell proliferation and induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Cucurbitacin R disrupts the cell cycle by inhibiting cyclins that are essential for cell division. For instance, it has been reported to reduce levels of cyclin D1 and cdc-2 in hepatocellular carcinoma cells .

- Apoptosis Induction : The compound promotes apoptosis by modulating key signaling pathways such as JAK/STAT3 and Raf/MEK/ERK. These pathways are often dysregulated in cancer cells, leading to uncontrolled growth .

- Tumor Microenvironment Modulation : Cucurbitacin R may also influence the tumor microenvironment by inhibiting angiogenesis and reducing inflammation, which are critical for tumor growth and metastasis .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) . This action is beneficial in managing chronic inflammatory diseases and conditions where inflammation plays a pivotal role.

Pharmacokinetics

Understanding the pharmacokinetics of Cucurbitacin R is essential for evaluating its therapeutic potential. Recent studies have shown that:

- Absorption : The compound is rapidly absorbed but may undergo significant first-pass metabolism, affecting its bioavailability .

- Distribution : It exhibits a high volume of distribution, indicating extensive tissue targeting capabilities, which is advantageous for its anticancer effects .

- Metabolism : The metabolism of cucurbitacins involves various hepatic enzymes, which can alter their efficacy and safety profiles .

Toxicological Considerations

While the therapeutic potential of this compound is promising, it is crucial to consider its toxicity:

- Toxicity Reports : Cases of toxicity have been documented in both humans and animals following ingestion of plants containing cucurbitacins. Symptoms include gastrointestinal distress and increased capillary permeability .

- Dose-dependent Effects : Toxicity appears to be dose-dependent, with lower doses potentially providing therapeutic benefits while higher doses can lead to severe adverse effects .

Case Studies

Several case studies highlight the applications of Cucurbitacin R:

- Cancer Therapy : In vitro studies indicate that combining Cucurbitacin R with conventional chemotherapeutics enhances anticancer efficacy while reducing side effects associated with chemotherapy .

- Diabetes Management : Research suggests that cucurbitacins may improve insulin sensitivity and glucose metabolism through mechanisms involving AMPK activation .

- Anti-inflammatory Applications : Clinical trials are exploring the use of Cucurbitacin R in treating inflammatory conditions such as rheumatoid arthritis due to its ability to modulate immune responses .

Chemical Reactions Analysis

Hydrolysis and Aglycone Formation

Cucurbitacin R 2,25-diglucoside undergoes hydrolysis under enzymatic or acidic conditions, cleaving its glycosidic bonds to release glucose units. This reaction generates dihydrocucurbitacin D (aglycone), which exhibits enhanced bioavailability and biological activity .

| Reaction Conditions | Products | Catalysts/Enzymes |

|---|---|---|

| Acidic hydrolysis (pH < 3) | Dihydrocucurbitacin D + 2 glucose | Non-enzymatic |

| β-glucosidase exposure | Aglycone + 2 glucose | Microbial or plant enzymes |

The aglycone’s structural modifications (e.g., hydroxyl groups at C16 and C25) enable subsequent oxidation or acetylation .

Acetylation and Deacetylation

Enzymatic acetylation at C25 enhances lipophilicity, while deacetylation reverses this effect:

-

Acetyltransferases (ACTs) : ACT1 catalyzes C25 acetylation of dihydrocucurbitacin D to form cucurbitacin R derivatives .

-

Deacetylation : ACT1 also hydrolyzes acetyl groups under neutral conditions, regenerating dihydrocucurbitacin D .

Key Reaction:

Glucosylation and Glycoside Diversity

UGT74F2, a UDP-glucosyltransferase, selectively glucosylates cucurbitacins at specific hydroxyl groups. While this compound itself is not a substrate, its biosynthesis involves sequential glucosylation steps :

-

Primary glycosylation : UGT74F2 adds glucose to cucurbitacin R at position 25.

-

Secondary glycosylation : A second glucosyltransferase modifies position 2, forming the diglucoside .

| Enzyme | Substrate | Position Modified | Product |

|---|---|---|---|

| UGT74F2 | Cucurbitacin R | C25-OH | Cucurbitacin R 25-glucoside |

| Unidentified | Cucurbitacin R 25-glucoside | C2-OH | This compound |

Phase I and II Metabolic Reactions

In vivo metabolism involves oxidation, dehydration, and conjugation:

-

Phase I :

-

Phase II :

Metabolite Stability : Glucuronidated forms exhibit prolonged half-life in plasma compared to aglycones .

Comparative Reactivity with Analogues

This compound’s reactivity differs from non-glycosylated cucurbitacins:

| Compound | Key Reactive Sites | Primary Reactions |

|---|---|---|

| Cucurbitacin B | C2-OH, C25-OAc | Deacetylation, epoxidation |

| This compound | C2-OGlc, C25-OGlc | Hydrolysis, glucuronidation |

| Cucurbitacin E | C3-OH, C16-OH | Glucosylation, sulfation |

Implications for Pharmacological Activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Cucurbitacin R 2,25-diglucoside shares structural and functional similarities with other cucurbitacin glycosides. Below is a detailed comparison based on molecular features, sources, and biological activities:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparative Insights

Structural Differences: Glucosylation Patterns: Unlike monoglucosides like Cucurbitacin B-2-O-glucoside or E-2-O-glucoside, this compound features diglucosylation at both 2-O and 25-O positions. This dual glycosylation may enhance solubility and bioavailability compared to non-glycosylated variants like Cucurbitacin I . Core Structure: All cucurbitacins share a tetracyclic triterpenoid backbone, but substitutions (e.g., hydroxyl, ketone groups) vary, influencing bioactivity. For example, Cucurbitacin I lacks glycosylation but retains potent STAT3 inhibition .

Cytotoxicity: Cucurbitacin B-2-O-glucoside exhibits marked cytotoxicity against cancer cell lines, attributed to its ability to disrupt microtubule dynamics .

Pharmacokinetics and Stability: Glycosylated derivatives generally show improved pharmacokinetic profiles. However, Cucurbitacin E-glycoside degrades rapidly at 25°C due to enzymatic activity, necessitating storage at 4°C or heat treatment (80°C for 30 minutes) for stabilization . Wild varieties of Sechium edule contain cucurbitacins at concentrations up to 100× higher than cultivated genotypes, highlighting the impact of biosynthetic pathway regulation on bioavailability .

Natural Sources :

- This compound is broadly associated with Cucurbitaceae plants, though its exact botanical source remains unspecified in the evidence.

- Cucurbitacin B-2-O-glucoside is isolated from Cucumis melo pedicles, while Cucurbitacin E-2-O-glucoside is found in Citrullus naudinianus tubers .

Table 2: Pharmacological Comparison

| Compound | Antitumor Activity | Anti-inflammatory | Stability Challenges | Key Pathways Targeted |

|---|---|---|---|---|

| This compound | Moderate (inferred) | Yes | Not reported | Stress-response modulation |

| Cucurbitacin I | High | No | Stable | JAK/STAT3 |

| Cucurbitacin B-2-O-glucoside | High | Yes | Moderate | Microtubule disruption |

| Cucurbitacin E-2-O-glucoside | Moderate | No | Low (enzymatic degradation) | STAT3 |

Preparation Methods

Solvent-Based Extraction

The foundational method involves sequential solvent extraction to separate cucurbitacins from plant matrices. A patented protocol for isolating cucurbitacins B, D, and E provides a adaptable framework:

-

Plant Material Preparation : Fresh roots or fruits are homogenized and pressed to release a liquid fraction rich in cucurbitacins.

-

Non-Polar Solvent Wash : Hexane or petroleum ether removes lipids, chlorophyll, and terpenes, yielding an aqueous phase.

-

Moderately Polar Solvent Extraction : Chloroform or ethyl acetate isolates cucurbitacins, including glycosylated forms like this compound, via liquid-liquid partitioning.

Key Parameters :

Challenges in Natural Extraction

-

Low Yield : this compound constitutes <0.1% of dry plant weight, necessitating large biomass inputs.

-

Co-Extraction of Analogues : Structural similarity to cucurbitacins B and D complicates isolation.

Enzymatic Biotransformation

Enzymatic methods enhance yield by converting precursor compounds into this compound. β-Glucosidase-mediated biotransformation, optimized in Cucumis melo studies, offers a scalable approach.

Recombinant β-Glucosidase Synthesis

Glycosylation of Cucurbitacin R

-

Substrate Preparation : Cucurbitacin R is isolated via methods in Section 1.

-

Reaction Conditions : Incubating 1 mg/mL cucurbitacin R with 10 U/mL β-glucosidase and UDP-glucose at 37°C for 24 hours introduces glucosyl groups at positions 2 and 25.

-

Yield : Enzymatic glycosylation achieves 68% conversion efficiency, as quantified by HPLC.

Advantages :

-

Specificity : Avoids unwanted side reactions common in chemical synthesis.

Chromatographic Purification Techniques

Purification is critical due to the compound’s structural complexity and low natural abundance.

Flash Column Chromatography

Adapted from cucurbitacin isolation patents, this method uses silica gel and gradient elution:

-

Column Packing : 200–300 mesh silica gel equilibrated with chloroform.

-

Elution Protocol :

Performance Metrics :

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

-

Mobile Phase : Gradient of acetonitrile (20% → 80%) and 0.1% formic acid over 30 minutes.

Outcomes :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (Hours) | Cost (USD/g) |

|---|---|---|---|---|

| Natural Extraction | 0.08–0.12 | 85–90 | 48–72 | 1,200–1,800 |

| Enzymatic Synthesis | 65–68 | 92–95 | 24–36 | 800–1,000 |

| Flash Chromatography | 22–30 | 95–98 | 12–18 | 500–700 |

Key Insights :

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing the purity and structure of Cucurbitacin R 2,25-diglucoside in preclinical studies?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection for purity assessment (>98% by area normalization), and comparison with reference standards. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and crystallographic evidence if available. Reproducibility requires adherence to protocols outlined in guidelines for compound characterization, including detailed experimental conditions (e.g., solvent systems, column types) .

Q. Which in vitro models are optimal for initial screening of this compound’s bioactivity?

- Methodological Answer : Prioritize cancer cell lines with well-characterized signaling pathways, such as A549 (lung) or H1650 (non-small cell lung cancer), using assays like MTT for viability and Annexin V/PI staining for apoptosis. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines to assess selectivity. Dose-response curves (0.2–1.0 µM, 24–48 h) should be replicated in triplicate to ensure robustness .

Advanced Research Questions

Q. How can researchers experimentally resolve contradictions in reported apoptotic efficacy of this compound across cancer types?

- Methodological Answer : Conduct comparative studies controlling for variables such as cell line genetic backgrounds (e.g., KRAS mutations in colon vs. lung cancer), culture conditions, and compound stability. Use pathway-specific inhibitors (e.g., PI3K/AKT inhibitors) or siRNA knockdowns (e.g., Sestrin-3) to isolate mechanistic contributors. Employ multi-omics approaches (transcriptomics/proteomics) to identify differential pathway activation. Transparent reporting of raw data and statistical methods (e.g., ANOVA with post-hoc tests) is critical .

Q. What experimental designs are suitable for investigating this compound’s modulation of the PI3K/AKT/mTOR axis?

- Methodological Answer : Combine Western blotting (phospho-specific antibodies for AKT, mTOR) with functional assays (e.g., glucose uptake, autophagy markers like LC3-II). Use isoform-selective PI3K inhibitors (e.g., LY294002) to validate target engagement. Include time-course experiments to distinguish primary vs. secondary effects. For in vivo validation, employ xenograft models with pharmacodynamic biomarkers (e.g., tumor phospho-AKT levels) .

Q. How can researchers address variability in pharmacokinetic (PK) profiles of this compound across preclinical models?

- Methodological Answer : Standardize administration routes (e.g., oral vs. intraperitoneal), vehicle formulations (e.g., DMSO/PEG mixtures), and sampling intervals. Use LC-MS/MS for plasma/tissue quantification, ensuring calibration curves cover expected ranges (1–1000 ng/mL). Cross-validate PK parameters (t½, Cmax) in multiple species (e.g., murine vs. primate) and apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological studies of this compound?

- Answer : Adopt the ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding. For in vitro work, document passage numbers, mycoplasma testing, and serum lot variations. Share raw data (e.g., flow cytometry FCS files) and analysis code (R/Python scripts) as supplementary materials. Peer-review checklists (e.g., FINER criteria) should assess feasibility and novelty during study design .

Q. How should researchers contextualize conflicting data on off-target effects of cucurbitacins?

- Answer : Perform counter-screens against unrelated targets (e.g., kinase panels) and use CRISPR-Cas9 gene editing to confirm specificity. Compare results with structurally analogous cucurbitacins (e.g., B, E) to identify scaffold-specific liabilities. Meta-analyses of published datasets (e.g., ChEMBL bioactivity data) can highlight consensus vs. outlier findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.